

# Spectroscopic Data Analysis of Glaziovianin A: A Technical Guide

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## Compound of Interest

Compound Name: Glaziovianin A

Cat. No.: B1258291

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## Introduction

**Glaziovianin A**, an isoflavone first isolated from the leaves of the Brazilian plant *Ateleia glazioviana*, has garnered significant interest in the scientific community due to its potent cytotoxic activities against various cancer cell lines.[1] The structural elucidation of this natural product was achieved through extensive spectroscopic analysis. This technical guide provides a comprehensive overview of the spectroscopic data of **Glaziovianin A**, offering a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

## Physicochemical and Spectroscopic Data

**Glaziovianin A** presents as a white powder. Its molecular formula was determined as  $C_{20}H_{16}O_6$  through high-resolution electrospray ionization mass spectrometry (HRESIMS).

### Table 1: 1D and 2D NMR Spectroscopic Data for Glaziovianin A (in $CDCl_3$ )

Position	$\delta C$ (ppm)	$\delta H$ (ppm, J in Hz)	COSY Correlations	HMBC Correlations
2	152.9	7.93 (s)	C-3, C-4, C-8a	
3	123.8			
4	175.0			
4a	118.0			
5	164.2			
6	98.4	6.36 (d, 2.3)	H-8	C-5, C-7, C-8, C-4a
7	165.7			
8	93.0	6.30 (d, 2.3)	H-6	C-6, C-7, C-4a, C-8a
8a	157.6			
1'	114.7			
2'	158.5			
3'	104.0	6.64 (s)	C-1', C-2', C-4', C-5'	
4'	144.2			
5'	137.9			
6'	109.8	6.89 (s)	C-1', C-2', C-4', C-5'	
5-OCH <sub>3</sub>	55.7	3.87 (s)	C-5	
7-OCH <sub>3</sub>	55.6	3.81 (s)	C-7	
2'-OCH <sub>3</sub>	60.5	4.07 (s)	C-2'	
4',5'-O-CH <sub>2</sub> -O	101.9	6.01 (s)	C-4', C-5'	

## Mass Spectrometry Data

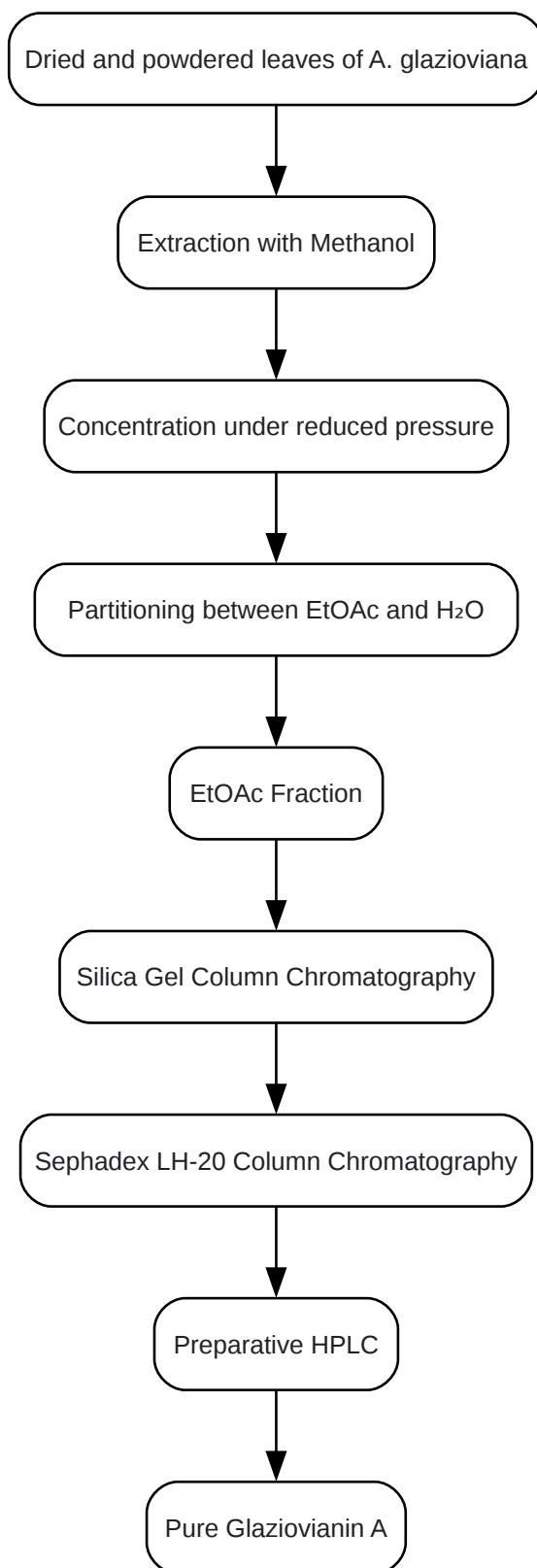
High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.

Ion	m/z [M+H] <sup>+</sup>	Calculated Molecular Formula
Glaziovianin A	369.0974	C <sub>20</sub> H <sub>17</sub> O <sub>6</sub>

## Experimental Protocols

### Isolation of Glaziovianin A

The isolation of **Glaziovianin A** from *Ateleia glazioviana* is typically achieved through a multi-step extraction and chromatographic process.



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Caption: General workflow for the isolation of **Glaziovianin A**.

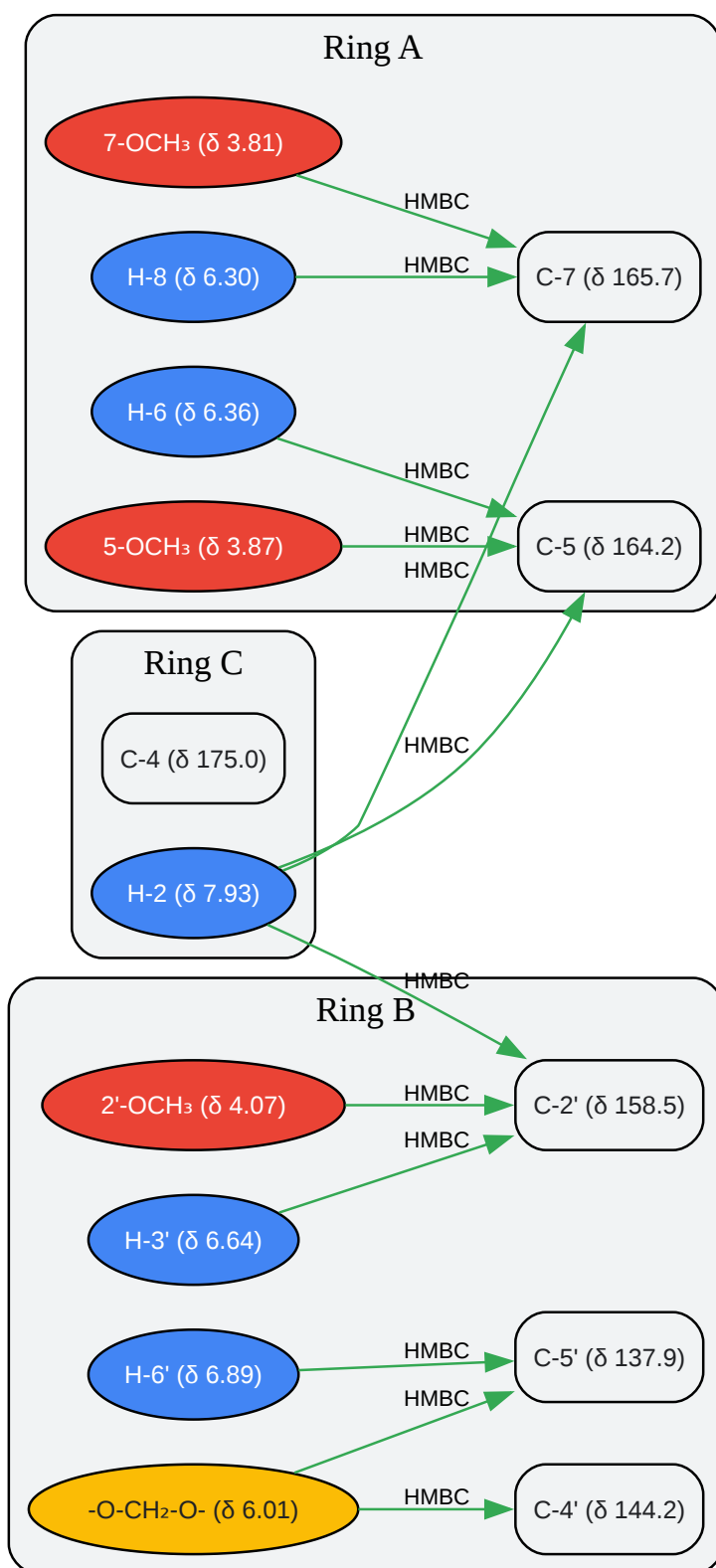
## Spectroscopic Analysis

The structural elucidation of **Glaziovianin A** relies on a combination of 1D and 2D NMR techniques, as well as mass spectrometry.

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Deuterated chloroform ( $\text{CDCl}_3$ ) is a common solvent. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of protons and carbons.
- **Mass Spectrometry:** High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to accurately determine the molecular weight and elemental composition.

## Structure Elucidation and Signaling Pathway

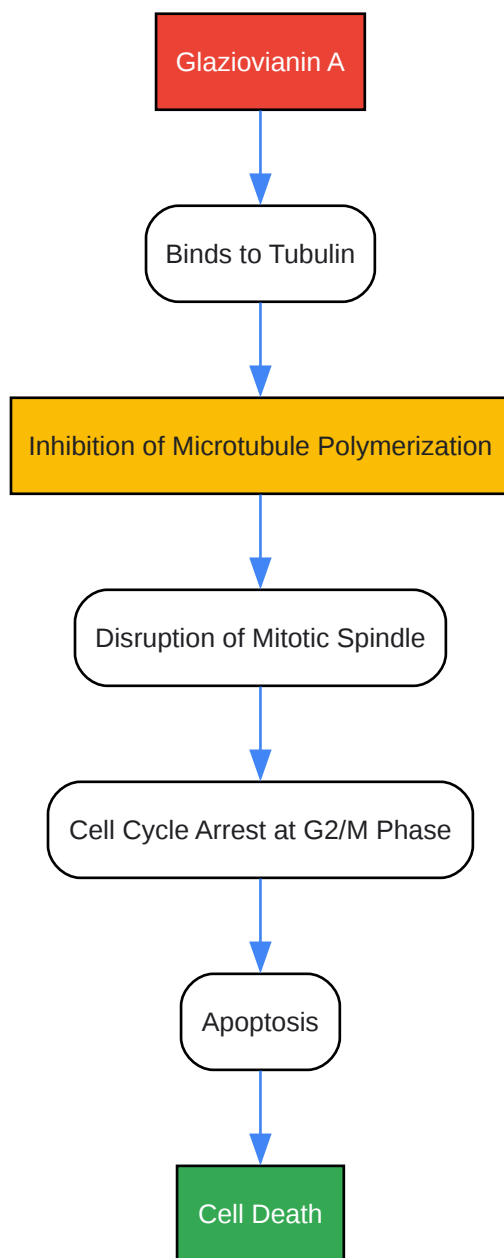
The isoflavone core structure of **Glaziovianin A** was established through the detailed analysis of its NMR data. The HMBC correlations were particularly instrumental in connecting the different structural fragments.



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Caption: Key HMBC correlations for the structural elucidation of **Glaziovianin A**.

**Glaziovianin A** has been shown to exhibit its cytotoxic effects by inhibiting tubulin polymerization, a critical process in cell division. This mechanism is shared by other successful anticancer agents.



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Caption: Proposed signaling pathway for the cytotoxic action of **Glaziovianin A**.

## Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a foundational understanding of the chemical structure of **Glaziovianin A**. The detailed NMR and mass spectrometry data, coupled with the experimental protocols, serve as a critical resource for chemists and pharmacologists. This information is vital for the further investigation of **Glaziovianin A** and its analogs as potential therapeutic agents, particularly in the field of oncology. The elucidation of its structure through modern spectroscopic techniques underscores the power of these methods in natural product discovery and drug development.

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## References

- 1. Glaziovianin A, a new isoflavone, from the leaves of Ateleia glazioviana and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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